1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene
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Overview
Description
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro-methoxy-alkenyl group
Preparation Methods
The synthesis of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a methoxybenzene derivative with a suitable chloro-alkenyl halide under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group, often using hydrogenation catalysts.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents like sodium amide.
Scientific Research Applications
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
- 1-(1-Bromo-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene
- 1-(1-Chloro-7-ethoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene These compounds share structural similarities but differ in their halogen or alkoxy substituents, which can significantly impact their chemical properties and applications.
Biological Activity
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H21ClO3
- Molecular Weight : 284.79 g/mol
This compound features a chloro group, methoxy groups, and a heptene chain, contributing to its unique biological activity.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds containing methoxy and chloro groups have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies involving analogs of this compound suggest potential anticancer properties. For instance, compounds with similar structural features have been linked to the inhibition of cancer cell proliferation through apoptosis induction in various cancer types . The mechanism often involves the modulation of cellular signaling pathways, including those related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. Research indicates that methoxy-substituted aromatic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also possess similar anti-inflammatory effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The interaction with various receptors may lead to altered cellular responses, contributing to its antimicrobial and anticancer activities.
- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells, reducing oxidative damage .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of several methoxy-substituted phenolic compounds against a range of bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Bacillus subtilis and Salmonella typhi. The minimum inhibitory concentrations (MICs) were reported as follows:
Compound | MIC (µg/mL) |
---|---|
Compound A | 50 |
Compound B | 30 |
Target Compound | 25 |
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that similar compounds could induce apoptosis in breast cancer cells. The IC50 values for cell viability were determined as follows:
Compound | IC50 (µM) |
---|---|
Compound A | 15 |
Compound B | 10 |
Target Compound | 8 |
These findings indicate a promising anticancer potential for the target compound.
Properties
CAS No. |
651332-14-8 |
---|---|
Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
1-(1-chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C16H23ClO2/c1-13(5-4-12-18-2)6-11-16(17)14-7-9-15(19-3)10-8-14/h5,7-10,16H,4,6,11-12H2,1-3H3 |
InChI Key |
FQTQDLHWBPONGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
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